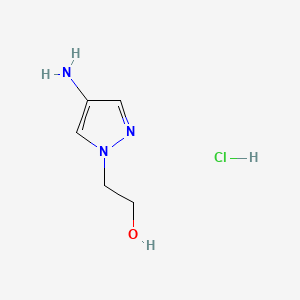

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

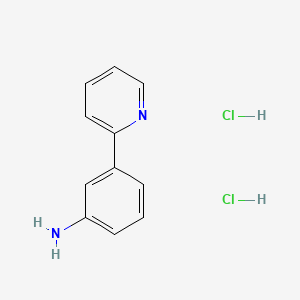

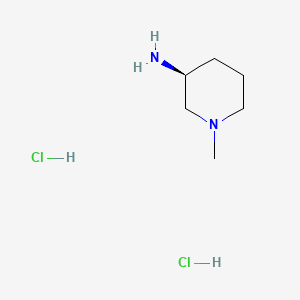

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride is a chemical compound with the molecular formula C5H9N3O • HCl . It has a molecular weight of 163.61 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3O.ClH/c6-5-3-7-8(4-5)1-2-9;/h3-4,9H,1-2,6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stable under normal conditions, but it should be stored in a dark place and under an inert atmosphere .Scientific Research Applications

Pyrazoles, including 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride, are an important class of heterocyclic compounds with a wide range of applications in agrochemical and pharmaceutical fields. These compounds are synthesized via various methods, including reactions under microwave conditions, and have shown a variety of physical and chemical properties. Their applications span across herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).

Pyrazole in Therapeutic Development

Pyrazole derivatives are explored extensively for their potential in therapeutic development, showcasing a vast range of pharmacological activities. These include anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, hypoglycemic, carbonic anhydrase inhibitors, and monoamine oxidase inhibitors. The continuous research into these compounds aims at discovering new drug candidates with improved efficacy and lesser side effects (Ganguly & Jacob, 2017).

Synthesis and Medicinal Aspects

The synthesis of pyrazole derivatives is crucial for developing novel compounds with significant biological activities. Various synthetic strategies, including condensation followed by cyclization and multicomponent reactions (MCRs), have been successful under different conditions. These synthetic protocols enable the fusion of pyrazole moieties with other heterocyclic nuclei, paving the way for the creation of heterocyclic systems with potential biological activities (Dar & Shamsuzzaman, 2015).

Catalysis and Green Chemistry

In the realm of green chemistry, pyrazole derivatives are synthesized using organocatalysts through three-component condensation reactions. These reactions not only highlight the importance of pyrazole compounds in organic synthesis but also align with the principles of green chemistry by employing water and ethanol as solvents. Such approaches demonstrate the versatility and environmental friendliness of synthesizing pyrazole-based heterocyclic compounds (Kiyani, 2018).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It carries the warning signal word and the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Future Directions

While specific future directions for 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride are not mentioned in the available literature, research into pyrazole derivatives is ongoing due to their wide range of potential applications. These compounds are being studied for their potential use in various fields, including medicinal chemistry, due to their diverse biological activities .

Mechanism of Action

Target of Action

Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may interact with specific targets in the Leishmania and Plasmodium species.

Mode of Action

A molecular simulation study on a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of related compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of Leishmania and Plasmodium species.

Result of Action

A related compound showed potent in vitro antipromastigote activity , suggesting that 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride might have similar effects.

Properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c6-5-3-7-8(4-5)1-2-9;/h3-4,9H,1-2,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVPWSAKMRSSFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B581344.png)

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)